molecular formula C11H15ClN2O2 B6277982 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride CAS No. 2763754-88-5

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride

Cat. No. B6277982
CAS RN: 2763754-88-5
M. Wt: 242.7
InChI Key:
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Description

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride (4-AED-HCl) is an organic compound that has been studied for its potential therapeutic applications. It is a derivative of azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione (AED), a compound that is structurally related to the amino acid tryptophan. 4-AED-HCl has been investigated for its ability to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, anxiety, and cognition. In addition, 4-AED-HCl has been studied for its potential to modulate the activity of various enzymes, including monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase.

Scientific Research Applications

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has been studied for its potential therapeutic applications. It has been investigated for its ability to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, anxiety, and cognition. In addition, 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has been studied for its potential to modulate the activity of various enzymes, including monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride is not fully understood. However, it is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, including mood, anxiety, and cognition. In addition, 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has been shown to modulate the activity of various enzymes, including monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase.
Biochemical and Physiological Effects
4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has been studied for its potential therapeutic applications. It has been shown to modulate the activity of various enzymes, including monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase. In addition, 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has been shown to modulate the activity of serotonin 5-HT2A receptors, which is involved in the regulation of various physiological processes, including mood, anxiety, and cognition.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride in lab experiments include its ability to modulate the activity of various enzymes, including monoamine oxidase, tyrosine hydroxylase, and cyclooxygenase. In addition, 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has been shown to modulate the activity of serotonin 5-HT2A receptors, which is involved in the regulation of various physiological processes, including mood, anxiety, and cognition.
The main limitation of using 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride in lab experiments is its lack of specificity. 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has the potential to interact with various enzymes and receptors, which can lead to unpredictable results.

Future Directions

Future research on 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride should focus on further elucidating its mechanism of action and understanding its potential therapeutic applications. Additionally, further studies should be conducted to determine the specificity of 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride and its potential interactions with other enzymes and receptors. Finally, further research should be conducted to determine the long-term effects of 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride on various physiological processes.

Synthesis Methods

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride is synthesized from AED using a two-step process. First, AED is reacted with hydrochloric acid in aqueous solution to form 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride. This reaction is typically carried out at room temperature for several hours, and the product is then isolated and purified. Second, the hydrochloride salt of 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride is formed by reacting the compound with an excess of hydrochloric acid in aqueous solution. The product is then isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride' involves the reaction of a cyclic ketone with an amine to form an imine intermediate, which is then reduced to the desired compound using a reducing agent and hydrochloric acid.", "Starting Materials": [ "Cyclic ketone (e.g. cyclopentanone)", "Amine (e.g. ethylenediamine)", "Reducing agent (e.g. sodium borohydride)", "Hydrochloric acid" ], "Reaction": [ "Step 1: React the cyclic ketone with the amine in the presence of a catalyst (e.g. p-toluenesulfonic acid) to form an imine intermediate.", "Step 2: Reduce the imine intermediate using a reducing agent (e.g. sodium borohydride) in the presence of a solvent (e.g. ethanol) to form the desired compound.", "Step 3: Treat the product with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2763754-88-5

Product Name

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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